An In-Depth Technical Guide to 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone: A Versatile Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design. Among the vast array of indole derivatives, those functionalized at the 2 and 3-positions with reactive handles, such as a chloro and an acetyl group, are of particular interest. 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone, bearing the Chemical Abstracts Service (CAS) number 1310318-93-4 , is a prime example of such a strategically designed building block.[1] This guide provides a comprehensive technical overview of this compound, from its logical synthesis and physicochemical properties to its potential applications as a pivotal intermediate in the synthesis of complex bioactive molecules. While specific peer-reviewed literature on this exact molecule is emerging, this guide consolidates information based on established principles of indole chemistry and data from closely related analogues to provide a robust and practical resource for the research community.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. Below is a summary of the key properties of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone.
| Property | Value | Source/Method |
| CAS Number | 1310318-93-4 | Chemical Abstract Service |
| Molecular Formula | C₁₁H₁₀ClNO₂ | Calculated |
| Molecular Weight | 223.66 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from related compounds |
| Purity | Typically >95% (commercial sources) | Supplier Information |
Analytical Characterization:
The structural elucidation of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone would rely on a combination of standard spectroscopic techniques. The expected data are summarized below:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy group protons, the acetyl group protons, the aromatic protons on the indole ring, and the N-H proton. The chemical shifts and coupling patterns would be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbon of the acetyl group, the carbon bearing the chlorine atom, the carbon of the methoxy group, and the carbons of the indole ring system. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the ketone, C-O stretch of the methoxy ether, and C-Cl stretch, as well as aromatic C-H and C=C vibrations.[2] |
| Mass Spectrometry | The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak due to the isotopic abundance of chlorine. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic fragments. |
Synthesis and Mechanistic Insights: A Plausible Two-Step Approach
Step 1: Friedel-Crafts Acylation of 5-Methoxyindole
The introduction of the acetyl group at the C3 position of the indole ring is a classic example of an electrophilic aromatic substitution. The Friedel-Crafts acylation is a powerful tool for this transformation.[3][4][5] The electron-rich nature of the indole ring, further activated by the electron-donating methoxy group at the 5-position, directs the acylation to the highly nucleophilic C3 position.
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Causality of Experimental Choices: The choice of a Lewis acid catalyst is critical. While strong Lewis acids like aluminum chloride (AlCl₃) can be used, they can also lead to polymerization or other side reactions with sensitive substrates like indoles.[1][6] Milder Lewis acids, such as zirconium tetrachloride (ZrCl₄) or diethylaluminum chloride (Et₂AlCl), have been shown to be highly effective in promoting the regioselective 3-acylation of indoles while minimizing side products.[1][6] The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM), at reduced temperatures to control the reactivity.
Step 2: Chlorination of 3-Acetyl-5-methoxy-1H-indole
Following the successful acylation, the next step is the introduction of a chlorine atom at the C2 position. The presence of the electron-withdrawing acetyl group at C3 deactivates this position towards further electrophilic attack and directs the substitution to the C2 position.
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Causality of Experimental Choices: A variety of chlorinating agents can be employed for this transformation. N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of indoles. The reaction proceeds via an electrophilic chlorination mechanism. Other methods, such as using sulfuryl chloride or other sources of electrophilic chlorine, could also be considered. The reaction conditions, including solvent and temperature, would need to be carefully optimized to ensure selective monochlorination at the desired position.
Applications in Drug Discovery: A Versatile Synthetic Intermediate
The true value of 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of three key functional handles—the reactive 2-chloro position, the nucleophilic N-H of the indole, and the carbonyl group of the acetyl moiety—allows for a diverse range of subsequent chemical transformations.
The Role of the 2-Chloro Group:
The chlorine atom at the C2 position is an excellent leaving group, making this position susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of substituents, including amines, thiols, and other carbon-based nucleophiles. This reactivity is particularly valuable in the construction of fused heterocyclic systems and other complex scaffolds. For instance, 2-chloroindoles are known precursors for the synthesis of indolo[2,3-b]quinolines, a class of compounds with potent anticancer and antiplasmodial activities.[7]
The Versatility of the 3-Acetyl Group:
The acetyl group at the C3 position can be readily modified. The carbonyl group can undergo reduction to an alcohol, which can then be further functionalized. The alpha-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol condensations and alkylations. This allows for the extension of the side chain at the C3 position, a common strategy in the optimization of drug candidates.
The Reactivity of the Indole N-H:
The nitrogen of the indole ring can be alkylated or acylated to introduce further diversity. This position is often targeted to modulate the physicochemical properties of the final compound, such as its solubility and metabolic stability.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profile can be inferred from related chloroindoles and acylindoles.
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8] Avoid creating dust.
GHS Hazard Information (Inferred):
The following table summarizes the likely GHS hazard statements based on the functional groups present in the molecule.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Storage and Disposal:
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone is a strategically designed chemical entity with significant potential as a building block in drug discovery and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical modifications, providing a versatile platform for the synthesis of diverse and complex molecular architectures. While detailed studies on this specific compound are still emerging, this guide provides a solid foundation for researchers by outlining its plausible synthesis, expected properties, and likely applications based on established chemical principles. As the demand for novel and effective therapeutics continues to grow, the importance of such versatile synthetic intermediates is poised to increase, making 1-(2-Chloro-5-methoxy-1H-indol-3-yl)ethanone a compound of considerable interest for the scientific community.
References
- Bandini, M., Giazzi, F., Melloni, A., & Umani-Ronchi, A. (2011). ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. The Journal of Organic Chemistry, 66(14), 4989-4992.
- Zulkifli, S. Z., Afendy, A. A. A. B., Saaidin, A. S., & Pungot, N. H. (2021).
- VNUHCM Journal of Science and Technology Development. (2016). Friedel-Crafts acetylation of indole, 5-methoxyindole and 5-chloroindole using copper triflate under microwave irradiation. VNUHCM Journal of Science and Technology Development, 19(K5), 1-6.
- Wang, L., et al. (2020). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. RSC Advances, 10(52), 31235-31241.
- Ottoni, O., Neder, A. V., Dias, A. K., Cruz, R. P., & Aquino, L. B. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005-1007.
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Semantic Scholar. (2004, October 1). 3-Acylindoles via a one-pot, regioselective Friedel-Crafts reaction. Retrieved from [Link]
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ResearchGate. (2020, January). Proposed mechanism for the chlorination of indoles 1. Retrieved from [Link]
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NIST WebBook. Ethanone, 1-(1H-indol-3-yl)-. Available from: [Link]
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